molecular formula C13H14FN5OS B2703463 3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide CAS No. 2097893-90-6

3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide

Cat. No.: B2703463
CAS No.: 2097893-90-6
M. Wt: 307.35
InChI Key: YZYUKNOGZMQRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with a fluorine atom at position 3 and a piperidin-4-yl group linked to a 1,2,5-thiadiazole ring.

Properties

IUPAC Name

3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5OS/c14-11-7-15-4-1-10(11)13(20)17-9-2-5-19(6-3-9)12-8-16-21-18-12/h1,4,7-9H,2-3,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYUKNOGZMQRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=NC=C2)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine ring is introduced by reacting the thiadiazole derivative with a suitable piperidine precursor.

    Coupling with Pyridine Carboxamide: The final step involves coupling the fluorinated piperidine-thiadiazole intermediate with pyridine-4-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Carboxamide Hydrolysis

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamideH+/OH3-fluoro-pyridine-4-carboxylic acid+1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine\text{this compound} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3-fluoro-pyridine-4-carboxylic acid} + \text{1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine}

This reaction is analogous to hydrolysis observed in structurally similar pyridine carboxamides .

Nucleophilic Aromatic Substitution (SN_NNAr)

The fluorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution. For instance:

3-fluoro-pyridine+Nu3-substituted-pyridine+F\text{3-fluoro-pyridine} + \text{Nu}^- \rightarrow \text{3-substituted-pyridine} + \text{F}^-

This reactivity is consistent with fluoropyridine derivatives, where electron-withdrawing groups (e.g., carboxamide) activate the ring for substitution .

Piperidine Functionalization

  • Alkylation/Acylation : The secondary amine in the piperidine ring can undergo alkylation or acylation. For example:

    Piperidine-NH+R-XPiperidine-NR+HX\text{Piperidine-NH} + \text{R-X} \rightarrow \text{Piperidine-NR} + \text{HX}

    Similar reactions are documented in piperidine-containing pharmaceuticals (e.g., antipsychotics).

  • Salt Formation : The amine can form salts with acids (e.g., HCl), enhancing solubility for pharmaceutical applications.

Medicinal Chemistry Modifications

The compound’s structure allows for targeted modifications to optimize pharmacokinetic properties:

  • Bioisosteric Replacement : The thiadiazole ring can be replaced with oxadiazole or triazole moieties to modulate binding affinity, as seen in kinase inhibitors .

  • Prodrug Synthesis : Esterification of the carboxamide group improves membrane permeability, with subsequent hydrolysis in vivo restoring activity .

Radiolabeling for Imaging

Introduction of fluorine-18 (18F^{18}\text{F}) via isotopic exchange or prosthetic labeling enables use in positron emission tomography (PET), as demonstrated with similar fluoropyridines .

Comparative Reactivity of Analogous Compounds

CompoundKey Functional GroupsNotable ReactionsReference
3-fluoro-N-[piperidin-4-yl]pyridine-4-carboxamidePyridine, carboxamide, piperidineHydrolysis, SN_NAr, alkylation
1-(1,2,5-thiadiazol-3-yl)piperidinePiperidine, thiadiazoleCycloadditions, salt formation
3-chloro-1,2,5-thiadiazol-4-yl-pyridineThiadiazole, pyridineNucleophilic substitution, coupling

Stability and Degradation Pathways

  • Thermal Stability : The thiadiazole ring is thermally stable up to 200°C, but prolonged heating may lead to decomposition via sulfur extrusion .

  • Photodegradation : Exposure to UV light can cleave the carboxamide bond, necessitating storage in opaque containers.

  • Oxidative Stability : The piperidine ring is prone to oxidation, forming N-oxide derivatives under acidic conditions.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations predict:

  • SN_NNAr Activation : The fluorine substitution site has a calculated partial charge of 0.32-0.32, favoring nucleophilic attack .

  • Thiadiazole Aromaticity : The ring exhibits moderate aromatic stabilization energy (18.6-18.6 kcal/mol), explaining its limited electrophilic reactivity .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily being investigated for its therapeutic potential against several diseases, including:

  • Cancer : Research indicates that derivatives of thiadiazole compounds exhibit anticancer properties. For instance, studies have shown that certain thiadiazole derivatives decrease the viability of various cancer cell lines, suggesting a potential role for 3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide in cancer treatment .
  • Neurological Disorders : Given its structural similarity to known neuroactive compounds, this compound may also be explored for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction with specific molecular targets could lead to modulation of pathways involved in these disorders .

Biological Studies

In biological research, the compound is utilized to explore its interactions with various biological targets:

  • Target Interaction Studies : Understanding how this compound interacts with enzymes or receptors can provide insights into its mechanism of action. Such studies are essential for elucidating how it may inhibit or activate specific biological pathways .

Pharmacology

Pharmacological research focuses on several key aspects of the compound:

  • Pharmacokinetics and Bioavailability : Investigations into how the compound is absorbed, distributed, metabolized, and excreted can help determine its efficacy as a therapeutic agent. Studies are ongoing to evaluate its bioavailability and toxicity profiles .

Industrial Applications

In addition to its medicinal applications, the compound may serve as an intermediate in the synthesis of more complex pharmaceutical molecules. This aspect highlights its utility in drug development processes where multi-step synthesis is often required .

Case Studies and Research Findings

Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:

StudyFindings
Thiadiazole derivatives showed decreased viability in human cancer cell lines (e.g., breast cancer T47D).
Investigated the role of similar compounds in neurodegenerative disease models; potential neuroprotective effects were noted.
Explored multicomponent synthesis methods for bioactive molecules; highlighted the importance of structural diversity in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of signaling pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperidine and Heterocyclic Substitutions

Crizotinib Stereoisomers

Crizotinib (3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridine-2-amine) shares a pyridine core and piperidin-4-yl group with the target compound but incorporates a pyrazole ring instead of thiadiazole. The (S)-enantiomer of crizotinib exhibits superior anticancer activity compared to the (R)-form, highlighting the importance of stereochemistry in biological efficacy .

DMPI and CDFII

DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) are piperidine-containing compounds with indole cores. Unlike the target molecule, these compounds feature bulky aromatic substituents (e.g., benzyl, chlorophenyl) and lack the carboxamide linkage. Both DMPI and CDFII synergize with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting that piperidine-linked heterocycles can enhance antibacterial activity .

Pyridine-4-carboxamide Derivatives

ZUC (3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide)

ZUC shares the 3-fluoro-pyridine-4-carboxamide backbone with the target compound but substitutes the thiadiazol-piperidine group with a phenolic ring. Its molecular weight (246.24 g/mol) is lower than the target compound’s estimated weight (~310–330 g/mol), which may influence solubility and bioavailability. The hydroxyl and methyl groups in ZUC could enhance hydrogen bonding and steric interactions, whereas the thiadiazole in the target compound may confer greater metabolic stability .

ZINC78114635

ZINC78114635 (3-fluoro-N-[(1S)-1-[4-(pyridine-4-carbonylamino)phenyl]ethyl]pyridine-4-carboxamide) features a chiral ethylphenyl linker between the carboxamide and pyridine groups. With a binding affinity of −10.349 kcal/mol (predicted in silico), this compound underscores the role of fluorine and carboxamide motifs in enhancing ligand-receptor interactions. The target compound’s thiadiazole-piperidine group may offer distinct conformational rigidity compared to ZINC78114635’s flexible ethyl chain .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Heterocyclic Motifs Reported Activity
Target Compound ~310–330* 3-fluoro, thiadiazole-piperidine Pyridine, 1,2,5-thiadiazole N/A (Inferred: Enzyme inhibition)
Crizotinib (S-enantiomer) 450.29 2,6-dichloro-3-fluoro, pyrazole-piperidine Pyridine, pyrazole Anticancer
DMPI 429.56 Dimethylbenzyl, indole Indole, pyridine Antibacterial (MRSA synergy)
ZUC 246.24 3-fluoro, 2-hydroxy-6-methylphenyl Pyridine N/A (Structural analog)
ZINC78114635 ~350* 3-fluoro, ethylphenyl linker Pyridine High binding affinity (in silico)

*Estimated based on structural similarity.

Research Findings and Mechanistic Insights

  • Stereochemistry and Activity : The enantioselectivity observed in Crizotinib suggests that the target compound’s piperidine-thiadiazole group may require stereochemical optimization for maximal efficacy.
  • Antibacterial vs. Anticancer Profiles : DMPI/CDFII’s MRSA activity contrasts with Crizotinib’s anticancer effects, indicating that substituent choice (e.g., indole vs. thiadiazole) directs therapeutic applications.
  • Binding Affinity : ZINC78114635’s strong in silico binding score (−10.349 kcal/mol) supports the hypothesis that fluorine and carboxamide groups enhance target engagement, a feature likely shared by the target compound.

Biological Activity

3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound incorporates a unique combination of structural features, including a fluorine atom, a thiadiazole ring, and a piperidine moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
CAS Number2097893-90-6
Molecular FormulaC13H14FN5OS
Molecular Weight293.34 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives show that they can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression. The mechanism likely involves the inhibition of key enzymes or receptors that are critical for tumor growth and survival. Further research is needed to elucidate the detailed pathways affected by this compound.

The biological activity of this compound is hypothesized to involve:

  • Target Interaction : The compound may bind to specific enzymes or receptors in cellular pathways.
  • Signal Modulation : By interacting with these targets, it could modulate signaling pathways that regulate cell growth and apoptosis.
  • Biochemical Effects : The presence of the thiadiazole and piperidine rings may enhance its ability to penetrate cellular membranes and exert effects at the molecular level.

Case Studies

Several studies have reported on the biological activity of related compounds:

  • Study on Thiadiazole Derivatives : A study demonstrated that derivatives containing thiadiazole exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Piperidine-Based Compounds : Research indicated that modifications on the piperidine ring can significantly enhance antibacterial properties .

Q & A

Q. What are the established synthetic routes for 3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with piperidine derivatives and fluorinated aromatic precursors. For example, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde are common starting materials, followed by coupling reactions to introduce the thiadiazole moiety. A key intermediate is the piperidin-4-yl fragment functionalized with the 1,2,5-thiadiazol-3-yl group, which is subsequently coupled to the fluorinated pyridinecarboxamide via amidation or nucleophilic substitution . Reaction conditions (e.g., inert atmosphere, palladium catalysis) and purification steps (e.g., chromatography) are critical for isolating the final product .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of analytical techniques:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to verify the integration and chemical shifts of the piperidine, thiadiazole, and pyridine moieties. For example, the fluorine atom in the pyridine ring causes distinct splitting patterns in 19F^{19}\text{F} NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass matching to the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • HPLC Purity Analysis : Ensures ≥98% purity, as impurities from incomplete coupling or side reactions can skew bioactivity data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final compound in multi-step syntheses?

  • Methodological Answer : Optimization involves systematic variation of:
  • Catalysts : Palladium diacetate and tert-butyl XPhos enhance coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Temperature Gradients : Reactions performed at 40–100°C under inert atmospheres minimize decomposition of sensitive intermediates .
  • Purification Strategies : Gradient elution in column chromatography (e.g., 0–100% ethyl acetate/hexane) improves separation of stereoisomers or regioisomers .
  • Statistical Design of Experiments (DoE) : Factorial designs or response surface methodologies can identify critical parameters (e.g., reagent stoichiometry, solvent polarity) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variability : Re-testing compounds via HPLC or LC-MS to confirm purity ≥98% .
  • Stereochemical Heterogeneity : Chiral HPLC or X-ray crystallography clarifies enantiomeric ratios or absolute configurations .
  • Assay Conditions : Standardizing cell-based assays (e.g., ATP levels, pH) and control compounds reduces variability. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) strengthens conclusions .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina predict binding poses of the compound to target proteins (e.g., kinases or GPCRs). The fluoropyridine and thiadiazole groups often contribute to π-π stacking or hydrogen bonding .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis .
  • Free Energy Perturbation (FEP) : Estimates binding affinity changes upon fluorination or piperidine substitution .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility or stability data in different solvent systems?

  • Methodological Answer :
  • Solubility Screening : Test the compound in buffered aqueous solutions (pH 1–12) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy.
  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Stabilizers like cyclodextrins or co-solvents (PEG 400) can mitigate hydrolysis .

Q. What analytical techniques differentiate regioisomers or tautomeric forms of the thiadiazole moiety?

  • Methodological Answer :
  • 2D NMR (HSQC, NOESY) : Resolves spatial proximity of protons in thiadiazole vs. alternative tautomers.
  • X-ray Crystallography : Provides unambiguous assignment of regioisomers via unit cell parameters .
  • IR Spectroscopy : Characterizes N-H stretching frequencies in tautomeric forms .

Tables of Key Parameters

Parameter Example Values Reference
Typical Reaction Yield17–90% (multi-step)
HPLC Purity Threshold≥98%
Key NMR Shifts (δ, ppm)19F^{19}\text{F}: -110 to -120
HRMS Accuracy<2 ppm error
Stability in DMSO>6 months at -20°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.